

# In Vitro Activity of Panipenem Against ESBL-Producing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales represent a significant challenge in clinical practice due to their resistance to multiple  $\beta$ -lactam antibiotics. Carbapenems are often the treatment of choice for infections caused by these organisms. This technical guide provides a comprehensive overview of the in vitro activity of panipenem, a member of the carbapenem class, against ESBL-producing bacteria. While specific quantitative data for panipenem is less abundant in recent literature compared to other carbapenems, this guide synthesizes available information, including comparative data with other carbapenems, and details relevant experimental methodologies.

## **Introduction to Panipenem and ESBLs**

Panipenem is a parenteral carbapenem antibiotic that is often co-administered with betamipron, an inhibitor of renal tubular dehydropeptidase-I, to prevent its degradation and reduce nephrotoxicity. Like other carbapenems, panipenem exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Extended-spectrum  $\beta$ -lactamases are enzymes that confer resistance to most penicillins and cephalosporins. The prevalence of ESBL-producing Escherichia coli and Klebsiella



pneumoniae has been on the rise globally, limiting therapeutic options.[1][2] Carbapenems have been a reliable therapeutic option for infections caused by ESBL-producing organisms.

## **Quantitative Data on In Vitro Activity**

The following tables summarize the in vitro activity of panipenem and other carbapenems against ESBL-producing E. coli and K. pneumoniae. Data has been compiled from various surveillance studies.

Table 1: In Vitro Activity of Panipenem and Comparator Carbapenems against ESBL-Producing Escherichia coli

| Antibiotic          | MIC50 (μg/mL)                        | MIC90 (μg/mL)                        | MIC Range<br>(μg/mL)           | Susceptibility<br>Rate (%) |
|---------------------|--------------------------------------|--------------------------------------|--------------------------------|----------------------------|
| Panipenem<br>(PAPM) | Data not<br>consistently<br>reported | Data not<br>consistently<br>reported | Low MICs noted in surveillance | Potent activity maintained |
| Meropenem           | ≤0.03 - 0.06                         | 0.06 - 0.12                          | ≤0.03 - >32                    | ~100%                      |
| Imipenem            | 0.25 - 0.5                           | 0.5 - 1                              | ≤0.12 - >16                    | ~99-100%                   |
| Ertapenem           | ≤0.015 - 0.06                        | 0.06 - 0.5                           | ≤0.015 - >16                   | ~93-100%                   |

Note: Data for meropenem, imipenem, and ertapenem are aggregated from multiple studies for comparative purposes. Panipenem data is based on Japanese surveillance studies which confirmed potent activity without providing specific MIC breakpoints for the ESBL-producing subset.[3][4]

Table 2: In Vitro Activity of Panipenem and Comparator Carbapenems against ESBL-Producing Klebsiella pneumoniae



| Antibiotic          | MIC50 (μg/mL)                        | MIC90 (μg/mL)                        | MIC Range<br>(μg/mL)           | Susceptibility<br>Rate (%) |
|---------------------|--------------------------------------|--------------------------------------|--------------------------------|----------------------------|
| Panipenem<br>(PAPM) | Data not<br>consistently<br>reported | Data not<br>consistently<br>reported | Low MICs noted in surveillance | Potent activity maintained |
| Meropenem           | ≤0.03 - 0.06                         | 0.06 - 0.25                          | ≤0.03 - >32                    | ~100%                      |
| Imipenem            | 0.25 - 0.5                           | 0.5 - 1                              | ≤0.12 - >16                    | ~99%                       |
| Ertapenem           | ≤0.03 - 0.125                        | 0.125 - 1                            | ≤0.015 - >16                   | ~93-100%                   |

Note: Similar to Table 1, data for comparator carbapenems are from various sources. Japanese surveillance indicates panipenem's sustained efficacy against ESBL-producing K. pneumoniae. [3][4]

## **Experimental Protocols**

The determination of in vitro activity of antibiotics against ESBL-producing bacteria involves standardized methodologies. Below are detailed protocols for key experiments.

#### **Bacterial Isolates**

Clinical isolates of E. coli and K. pneumoniae are typically obtained from various sources such as blood, urine, respiratory, and wound samples. Isolates are identified using standard microbiological techniques, including automated systems like VITEK.

### **ESBL Phenotypic Detection**

A two-step process is generally followed for the phenotypic identification of ESBL production.

Isolates are initially screened for resistance to third-generation cephalosporins (e.g., cefotaxime, ceftazidime, ceftriaxone) using disk diffusion or broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Confirmation of ESBL production is typically performed using a synergy test. This can be done via the combination-disk test or E-test ESBL strips. The principle involves demonstrating a synergistic effect between a third-generation cephalosporin and a β-lactamase inhibitor (e.g.,



clavulanic acid). An increase in the zone of inhibition or a significant decrease in the MIC in the presence of the inhibitor confirms ESBL production.

## **Antimicrobial Susceptibility Testing (AST)**

The minimum inhibitory concentration (MIC) is the primary quantitative measure of in vitro antimicrobial activity.

This is considered the reference method for determining MICs.

- Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
- Preparation of Antibiotic Dilutions: Serial twofold dilutions of panipenem and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
- Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
- Preparation of Agar Plates: Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.
- Inoculum Preparation and Application: A standardized bacterial suspension is prepared and applied to the surface of the agar plates using a multipoint inoculator.
- Incubation and Reading: Plates are incubated as described for broth microdilution. The MIC
  is the lowest concentration of the antibiotic that inhibits colony formation.

### **Visualizations**

## **Experimental Workflow for In Vitro Susceptibility Testing**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter collaboration study on the β-lactam resistant Enterobacteriaceae in Japan -The 65th anniversary public interest purpose project of the Japanese Society of Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Surveillance of susceptibility of clinical isolates to panipenem between 2000 and 2003] PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vitro Activity of Panipenem Against ESBL-Producing Bacteria: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147614#in-vitro-activity-of-panipenem-against-esbl-producing-bacteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com